molecular formula C17H21N3O B5910840 (Z)-1-(5-METHYLFURAN-2-YL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE

(Z)-1-(5-METHYLFURAN-2-YL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE

Cat. No.: B5910840
M. Wt: 283.37 g/mol
InChI Key: SRPFVHCAFYFSOT-AQTBWJFISA-N
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Description

The compound (Z)-1-(5-Methylfuran-2-yl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine is a methanimine derivative featuring a 5-methylfuran moiety linked via a conjugated imine bond to a 4-(4-methylphenyl)piperazine group.

Properties

IUPAC Name

(Z)-1-(5-methylfuran-2-yl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-14-3-6-16(7-4-14)19-9-11-20(12-10-19)18-13-17-8-5-15(2)21-17/h3-8,13H,9-12H2,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPFVHCAFYFSOT-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(5-Methylfuran-2-yl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine, commonly referred to as compound 3253-5371, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula: C17H21N3O
  • IUPAC Name: this compound
  • SMILES Notation: Cc1ccc(/C=N\N(CC2)CCN2c2ccc(C)cc2)o1

Biological Activity Overview

The biological activity of compound 3253-5371 has been investigated in various studies, focusing primarily on its antimicrobial and anti-inflammatory properties. The following sections summarize key findings from the literature.

Antimicrobial Activity

A study examining a series of piperazine derivatives, including those similar to compound 3253-5371, reported moderate to good antimicrobial activity. The compounds were synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and characterized by spectral methods. The results indicated that several derivatives exhibited notable antibacterial effects against a range of bacterial strains .

CompoundAntimicrobial ActivityYield (%)Molecular Formula
5aModerate70C16H17Cl2N3OS
5bGood80C17H19N3O
5kExcellent85C18H21N3O

Anti-inflammatory Potential

Research has indicated that compounds containing the piperazine moiety can modulate inflammatory pathways. Specifically, some derivatives have shown the ability to suppress NF-kappa-B activation, a key transcription factor in inflammatory responses. This suggests that compound 3253-5371 may have potential as an anti-inflammatory agent .

The exact mechanism of action for compound 3253-5371 is not fully elucidated; however, its structure suggests it may interact with neurotransmitter systems or inflammatory pathways. The presence of the piperazine ring is often associated with modulation of serotonin and dopamine receptors, which could contribute to both its antimicrobial and anti-inflammatory effects.

Case Studies

In a recent study involving similar compounds, researchers tested the efficacy of various piperazine derivatives in vitro against several bacterial strains. The results demonstrated a correlation between structural modifications and increased antimicrobial potency. For example, compounds with electron-donating groups on the aromatic rings showed enhanced activity compared to their electron-withdrawing counterparts .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogous Compounds
Compound Class Core Structure Substituents/R-Groups Key Structural Features
Target Compound Methanimine + Piperazine 5-Methylfuran, 4-Methylphenyl Z-configuration; Furan-Piperazine link
(E)-Imidazole-4-imines () Imidazole + Methanimine 4-Halophenyl (Cl/Br), 4-Methylphenyl E-configuration; Dihedral angle ~56°
Piperazine-Urea Derivatives () Piperazine + Thiazole + Urea Varied aryl (e.g., CF₃, Cl, OMe) Urea linker; High molecular weight (484–602 g/mol)
Diamino-butylbenzamides () Piperazine + Aromatic Amide Cyanophenyl, Trifluoromethylphenyl Amide linker; Moderate synthetic yields (~41%)
  • Configuration and Conformation: The target compound’s Z-configuration contrasts with the E-isomers in , which exhibit significant dihedral angles (~56°) between terminal aryl rings due to steric and electronic effects .
  • Linker Diversity : Unlike urea or amide-linked analogs (–3), the target compound’s methanimine linker introduces rigidity and conjugation, which could enhance π-π stacking or hydrogen-bonding interactions .

Physicochemical Properties

Table 2: Physicochemical Data of Analogous Compounds
Compound Type (Source) Molecular Weight (g/mol) Yield (%) Notable Interactions/Packing
Halophenyl Imidazole-4-imines (1) ~300–350 (estimated) N/A C–H⋯N, C–H⋯X (X=Cl/Br), π–π stacking
Piperazine-Urea Derivatives (2) 484–602 83–88 Hydrogen bonding via urea NH groups
Diamino-butylbenzamides (3) ~400–500 (estimated) ~41 Amide H-bonding; Aromatic interactions
  • Crystal Packing : highlights weak interactions (C–H⋯N, π–π) as critical drivers of crystal packing in imine derivatives. The target compound’s furan ring may engage in similar interactions, but its methyl group could disrupt symmetry compared to halogenated analogs .

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